molecular formula C24H38O4<br>C24H38O4<br>C6H4(COOC8H17)2 B1670192 DEHP (Standard) CAS No. 117-81-7

DEHP (Standard)

Cat. No.: B1670192
CAS No.: 117-81-7
M. Wt: 390.6 g/mol
InChI Key: BJQHLKABXJIVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(2-ethylhexyl) phthalate (DEHP), a high-purity chemical reagent, is primarily utilized as a plasticizer in polymer research, particularly for softening polyvinyl chloride (PVC) to enhance flexibility . Its significant research value extends to toxicology and environmental health sciences, where it serves as a model compound for studying endocrine disruption and non-genotoxic carcinogenesis . DEHP is classified as a substance suspected of damaging fertility or the unborn child and is under investigation for its potential carcinogenic properties . The mechanistic action of DEHP involves its role as a peroxisome proliferator-activated receptor alpha (PPARα) agonist, which perturbs lipid metabolism and can induce cell proliferation in rodent models . Further research indicates that its metabolites can modulate critical cell-signaling pathways, including Notch, Wnt, and TGF-β, providing insight into its pleiotropic effects . Researchers also employ DEHP to investigate its impact on aquatic toxicity . This product is strictly designated for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Key Physical & Chemical Properties * CAS RN : 117-81-7 * Molecular Formula : C₂₄H₃₈O₄ * Molecular Weight : 390.56 g/mol * Appearance : Colorless, oily liquid * Purity : >98.0% (GC) * Boiling Point : ~385 °C * Melting Point : -50 °C * Specific Gravity : ~0.99 g/mL * Solubility : Insoluble in water

Properties

IUPAC Name

bis(2-ethylhexyl) benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQHLKABXJIVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4, Array
Record name DI(2-ETHYLHEXYL) PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16095
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DI(2-ETHYLHEXYL) PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5020607
Record name Di(2-ethylhexyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Di(2-ethylhexyl) phthalate is a colorless to pale yellow oily liquid. Nearly odorless. (USCG, 1999), Liquid; NKRA; Pellets or Large Crystals, Colorless, oily liquid with a slight odor; [NIOSH], COLOURLESS-TO-LIGHT COLOURED VISCOUS LIQUID WITH CHARACTERISTIC ODOUR., Colorless, oily liquid with a slight odor.
Record name DI(2-ETHYLHEXYL) PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16095
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Di-sec-octyl phthalate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/392
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name DI(2-ETHYLHEXYL) PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/144
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

723 °F at 760 mmHg (NTP, 1992), 384 °C, BP: 231 °C at 5 mm Hg, 385 °C, 727 °F
Record name DI(2-ETHYLHEXYL) PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16095
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BIS(2-ETHYLHEXYL) PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DI(2-ETHYLHEXYL) PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/144
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Flash Point

405 °F (NTP, 1992), 405 °F, 420 °F (215 °C) (Open cup), 215 °C o.c., 420 °F (open cup)
Record name DI(2-ETHYLHEXYL) PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16095
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Di-sec-octyl phthalate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/392
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BIS(2-ETHYLHEXYL) PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DI(2-ETHYLHEXYL) PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/144
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), In water, 2.70X10-1 mg/L at 25 °C, LESS THAN 0.01% IN WATER @ 25 °C, Soluble in blood and fluids containing lipoproteins, MISCIBLE WITH MINERAL OIL & HEXANE, Slightly soluble in carbon tetrachloride, Solubility in water: none
Record name DI(2-ETHYLHEXYL) PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16095
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BIS(2-ETHYLHEXYL) PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DI(2-ETHYLHEXYL) PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.98 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.981 g/cu cm at 25 °C, Relative density (water = 1): 0.986, 0.99
Record name DI(2-ETHYLHEXYL) PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16095
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BIS(2-ETHYLHEXYL) PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DI(2-ETHYLHEXYL) PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/144
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Density

13.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 16.0 (Air = 1), Relative vapor density (air = 1): 13.45, 13.45
Record name DI(2-ETHYLHEXYL) PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16095
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BIS(2-ETHYLHEXYL) PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DI(2-ETHYLHEXYL) PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/144
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

1.32 mmHg at 392 °F (NTP, 1992), 0.00000014 [mmHg], Vapor pressure = 9.75X10-6 mm Hg at 25 °C, 1.42X10-7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.001, 1.32 mmHg at 392 °F
Record name DI(2-ETHYLHEXYL) PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16095
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Di-sec-octyl phthalate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/392
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BIS(2-ETHYLHEXYL) PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DI(2-ETHYLHEXYL) PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/144
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Impurities

... /Data/ indicate a high purity level (99.7%). The impurities found are mainly other phthalates.
Record name BIS(2-ETHYLHEXYL) PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Liquid, Colorless, oily liquid

CAS No.

117-81-7, 82208-43-3, 15495-94-0, 8033-53-2
Record name DI(2-ETHYLHEXYL) PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16095
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Carbon-14-labeled 1,2-bis(2-ethylhexyl) 1,2-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82208-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioctyl phthalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-ethylhexyl)phthalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, bis-(1-ethylhexyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015495940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14C -DEHP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082208433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dioctyl phthalate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17069
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Di(2-ethylhexyl) phthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5020607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-ethylhexyl) phthalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.829
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2-Benzenedicarboxylic acid, 1,2-bis(2-ethylhexyl) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYLHEXYL PHTHALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C42K0PH13C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BIS(2-ETHYLHEXYL) PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DI(2-ETHYLHEXYL) PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/144
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phthalic acid, bis(2-ethylhexyl) ester
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/TI55730.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-58 °F (NTP, 1992), -55 °C, -50 °C, -58 °F
Record name DI(2-ETHYLHEXYL) PHTHALATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16095
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BIS(2-ETHYLHEXYL) PHTHALATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/339
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name DI(2-ETHYLHEXYL) PHTHALATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0271
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name DI-SEC OCTYL PHTHALATE (DI(2-ETHYLHEXYL) PHTHALATE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/144
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Preparation Methods

Titanium-Based Catalysts

Titanium esters, such as tetrabutyl titanate and titanium isopropylate, offer a pollution-free alternative. A patented method outlines the following optimized conditions:

  • Catalyst : 0.05–0.2 wt% titanium blend (tetrabutyl titanate:titanium isopropylate = 1:1–1:4)
  • Temperature : 180–240°C
  • Reaction Time : 3–5 hours
  • Acid Value : <0.40 mg KOH/g post-reaction

This method eliminates sulfuric acid, reducing wastewater by 30% and achieving 98% purity after neutralization with sodium carbonate.

Enzymatic Transesterification

Recent advances utilize lipases (e.g., Candida antarctica lipase B) for transesterification, enabling mild conditions (40–60°C) and solvent-free systems. In a study, bis(2-ethylhexyl) phthalate was synthesized from dimethyl phthalate and 2-ethylhexanol with 85% yield over 24 hours. While slower, this method avoids high-energy inputs and toxic byproducts.

Industrial Process Design

Batch vs. Continuous Reactors

  • Batch Systems : Employed for small-scale production, allowing precise control over stoichiometry and temperature. Typical cycles last 6–8 hours, including purification.
  • Continuous Reactors : Enhance throughput via cascaded stirred-tank reactors (CSTRs) or plug-flow configurations. A 2019 study demonstrated a 20% productivity increase using CSTRs with titanium catalysts.

Purification and Waste Management

Post-reaction steps include:

  • Dealcoholization : Vacuum distillation removes excess 2-ethylhexanol (recycled).
  • Neutralization : Sodium carbonate (25–30 wt%) reduces acid value to <0.05 mg KOH/g.
  • Decolorization : Activated carbon (0.2–0.5 wt%) adsorbs impurities.
  • Filtration : Yields >99% pure product.

Environmental and Economic Considerations

Energy Consumption

Titanium-catalyzed processes reduce energy use by 15–20% compared to sulfuric acid methods, primarily by eliminating neutralization steps. Enzymatic routes further lower energy demands but face scalability challenges.

Byproduct Management

Traditional methods generate 0.5–1.0 kg wastewater per kg product, whereas non-acid systems cut this by half. Closed-loop alcohol recovery systems are critical for cost-effectiveness.

Comparative Analysis of Methods

Table 1: Synthesis Methods for Bis(2-ethylhexyl) Phthalate

Method Catalyst Temperature (°C) Yield (%) Energy Use (kWh/kg) Wastewater (L/kg)
Sulfuric Acid H₂SO₄ 180–200 95 0.45 0.8
Titanium Esters Ti(OBu)₄/Ti(OiPr)₄ 180–240 98 0.36 0.4
Enzymatic Lipase 40–60 85 0.20 0.1

Emerging Trends and Innovations

Ionic Liquid Catalysts

Ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) show promise as recyclable catalysts, achieving 90% yield at 150°C with minimal leaching.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing time by 50% in pilot-scale trials.

Chemical Reactions Analysis

Types of Reactions: : Bis(2-ethylhexyl) phthalate primarily undergoes hydrolysis and oxidation reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bis(2-ethylhexyl) phthalate (DEHP) is a phthalate diester that is mainly used as a plasticizer to increase the flexibility and softness of plastics, especially polyvinyl chloride (PVC) . However, due to health concerns and regulations, the use of DEHP has decreased in recent years .

Scientific Research Applications

While the search results do not focus specifically on scientific research applications of DEHP, they do provide some context:

  • Exposure and Risk Assessment: DEHP is used as an example in case studies to illustrate scientific approaches and their limitations in the context of human health risk assessment and to identify data gaps and outline research needs for using biomonitoring data .
  • Study of obesity: Bis(2-ethylhexyl) phthalate (DEHP) metabolites were measured by gas chromatography and high-performance liquid chromatography to study the association between exposure to phthalates and a higher risk of obesity .
  • Analysis in Drinking Water: Bis(2-ethylhexyl) phthalate (DEHP) is analyzed in drinking water .

Case Studies

  • Food Contamination: A news article reported the detection of a large amount of Bis(2-ethylhexyl) phthalate (DEHP) in food, which raised concerns regarding food safety .
  • Exposure in Children: A case-control study was conducted in 122 children to determine urinary excretion of bisphenol A and phthalates in obese and normal weight children .

Authoritative Insights

  • Exposure to phthalates is widespread in people of all ages, genders, races, and ethnicities, and is associated with endocrine disruption, impaired reproduction and prenatal development, neurodevelopmental impacts, and potentially asthma .
  • Some groups of people can be more highly exposed, disproportionately exposed, or more susceptible to health harms from phthalates .
  • When some phthalates, such as DEHP, became broadly recognized as toxic, they have often been replaced by other phthalates in products, which in turn increases exposure to these replacement phthalates .
  • The most probable route of exposure to DEHP is through food, with an average contribution of 0.25 milligrams per day (mg/d) .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between DEHP and related phthalates/alternatives:

Compound Abbreviation Molecular Formula Molecular Weight (g/mol) Primary Use
Bis(2-ethylhexyl) phthalate DEHP C24H38O4 390.56 PVC plasticizer
Diisononyl phthalate DINP C26H42O4 418.61 PVC substitute for DEHP
Bis(2-ethylhexyl) terephthalate DEHT C24H38O4 390.56 Non-phthalate plasticizer
Dibutyl phthalate DBP C16H22O4 278.35 Solvent, adhesive additive
Diethyl phthalate DEP C12H14O4 222.24 Cosmetics, fragrances

Key Observations :

  • DEHT shares DEHP’s molecular weight but replaces the ortho-phthalate structure with terephthalate, reducing endocrine disruption risks .
  • DINP , a longer-chain phthalate, is less leachable than DEHP but still scrutinized for developmental toxicity .
  • DBP and DEP are smaller molecules with higher volatility, making them prevalent in indoor dust and personal care products .

Environmental Persistence and Exposure Pathways

  • DEHP : Dominates indoor environments (e.g., household dust at 361–462 μg/g in China ). High concentrations detected in aluminum-canned beverages (up to 300 µg/L ) due to packaging migration .
  • DBP : Found in 91.82% of dairy products in Beijing, with median levels of 0.287 µg/g .
  • DEHT : Marketed as a "safer" alternative but lacks long-term environmental impact data .

Health Risks and Toxicological Profiles

Compound Reproductive Risk (HQ) Carcinogenic Risk (HQ) Mechanism of Toxicity
DEHP Moderate (HQ = 3.51–5.22) High (HQ = 3.51–5.22) Suppresses ovarian aromatase via PPAR activation, reducing estradiol
DBP High (HQ = 2.62–5.79) Low Androgen disruption in fetal development
DINP Low Under review Less potent anti-androgenic effects than DEHP

Notes:

  • DEHP’s metabolite, monoethylhexyl phthalate (MEHP), directly inhibits aromatase, leading to anovulation in rodents .
  • DBP’s reproductive toxicity is more acute, with higher hazard quotients (HQ) for infants .

Regulatory Status

Compound EU Restrictions U.S. Regulations Alternatives
DEHP REACH Annex XIV (authorization required) Limited in children’s toys DEHT, DINP
DBP REACH Annex XVII (restricted in cosmetics) Not banned in food packaging DEP, non-phthalate plasticizers
DEHT No restrictions Increasing adoption in food contact materials

Analytical Detection and Challenges

DEHP and its analogs are commonly detected via GC-MS or HPLC-UV , with detection limits as low as 0.1–2.5 µg/kg in food matrices . However, cross-contamination from lab solvents (e.g., DIBP, DBP in dichloromethane) necessitates rigorous blank controls .

Biological Activity

Bis(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer in various consumer products, particularly polyvinyl chloride (PVC). Its biological activity has garnered significant attention due to its potential health effects and environmental impact. This article explores the biological activity of DEHP, focusing on its antimicrobial, larvicidal, and potential toxicological effects based on diverse research findings.

Antimicrobial and Larvicidal Properties

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of DEHP. A study conducted by researchers isolated DEHP from Lactiplantibacillus plantarum BCH-1 and evaluated its effectiveness against common pathogens. The results indicated that DEHP exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with inhibition zones measuring 12.33 mm and 5.66 mm, respectively . The minimum inhibitory concentration (MIC) for DEHP was determined to be 32 mg/ml against various Gram-positive and Gram-negative bacteria .

Larvicidal Activity

In addition to its antibacterial properties, DEHP demonstrated potent larvicidal activity against Culex quinquefasciatus larvae. At a concentration of 250 ppm, DEHP achieved 100% mortality after 72 hours, with an LC50 value of 67.03 ppm . The compound also inhibited acetylcholinesterase activity in a dose-dependent manner, indicating potential neurotoxic effects on larvae.

Toxicological Effects

Endocrine Disruption and Metabolic Impact

DEHP has been implicated in endocrine disruption, particularly affecting reproductive hormones. A systematic review indicated that exposure to DEHP correlates with altered levels of reproductive hormones in both general and susceptible populations. Notably, higher urinary concentrations of DEHP metabolites were associated with increased leptin levels in obese children . This suggests a potential link between phthalate exposure and metabolic disorders.

Carcinogenic Potential

The carcinogenicity of DEHP has been a subject of extensive research. A study using the BALB/c-3T3 cell line found that while DEHP did not induce transformation in these cells, it significantly modulated pathways related to metabolism and cellular signaling, including Notch, Wnt, and TGF-β pathways . This modulation may underlie the compound's potential long-term effects on cellular functions and cancer development.

Case Studies and Research Findings

Study Findings
Study on Antibacterial ActivityDEHP showed significant inhibition against E. coli (12.33 mm) and S. aureus (5.66 mm) .
Larvicidal Study100% mortality in Culex quinquefasciatus larvae at 250 ppm after 72 hours .
Obesity Correlation StudyHigher urinary DEHP metabolites correlated with increased leptin levels in obese children .
Carcinogenicity AssessmentModulation of key signaling pathways without direct transformation in BALB/c-3T3 cells .

Q & A

Q. What are the standardized protocols for handling DEHP in laboratory settings to minimize reproductive toxicity risks?

DEHP is classified as a reproductive toxicant (Category 1B, H360FD) with an oral LD50 of 30,000 mg/kg and dermal LD50 of 25,000 mg/kg . Methodological recommendations include:

  • Use engineering controls (e.g., fume hoods) and personal protective equipment (PPE) such as neoprene gloves and Tychem® suits .
  • Avoid skin/eye contact and inhalation by storing DEHP in sealed containers in cool, ventilated areas away from oxidizers .
  • Follow OSHA 29 CFR 1910.120 guidelines for spill management .

Q. How can DEHP contamination be reliably quantified in environmental or biological samples?

  • Analytical methods : Use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) for trace detection. Deuterated DEHP (DEHP-d4) is recommended as an internal standard to improve accuracy in biomonitoring studies .
  • Sample preparation : Solid-phase extraction (SPE) is effective for isolating DEHP metabolites like mono-2-ethylhexyl phthalate (MEHP) from urine or serum .

Q. What are the key physicochemical properties of DEHP relevant to experimental design?

  • Molecular formula : C24H38O4; Molecular weight : 390.56 g/mol .
  • Physical state : Liquid with a density of 0.980–0.985 g/cm³, melting point of -50°C, and flash point of 207°C .
  • Solubility : Insoluble in water but miscible with organic solvents .

Advanced Research Questions

Q. How can conflicting data on DEHP’s endocrine-disrupting effects be resolved across in vitro and in vivo models?

  • Dose-response calibration : Address discrepancies by aligning experimental concentrations with human exposure levels (e.g., NHANES-reported urinary MEHP levels: 4.4–5.3 ng/mL ).
  • Model selection : Use transgenic rodent models to simulate human metabolic pathways, as DEHP toxicity is species-specific due to differences in peroxisome proliferator-activated receptor (PPAR) activation .

Q. What mechanistic approaches are recommended for studying DEHP’s hepatotoxicity and neurotoxicity?

  • Transcriptomics/proteomics : Profile liver tissue for PPARα and cytochrome P450 (CYP) isoform expression changes .
  • Biomarker validation : Measure serum alanine transaminase (ALT) and γ-glutamyl transferase (GGT) for liver damage, and neurofilament light chain (NfL) for neural degradation .

Q. What isotopic labeling strategies improve DEHP tracing in pharmacokinetic studies?

  • Deuterated DEHP : Use DEHP-d4 (CAS 93951-87-2) labeled at the benzene ring (3,4,5,6 positions) to track absorption, distribution, and excretion without altering chemical behavior .
  • Mass spectrometry imaging (MSI) : Map DEHP metabolites in tissues with spatial resolution .

Data Contradiction Analysis

Q. Why do ecotoxicological studies report variable NOEC (No Observed Effect Concentration) values for DEHP in aquatic species?

  • Test organism variability : Fish (e.g., zebrafish) show higher sensitivity (LC50: 0.1–1.0 mg/L) compared to Daphnia (EC50: 3.2 mg/L) due to differences in lipid content and metabolic pathways .
  • Environmental factors : Degradation rates vary with microbial activity and UV exposure, affecting bioavailability .

Long-Term Exposure and Cumulative Effects

Q. How should researchers model chronic DEHP exposure in epidemiological studies?

  • Biomonitoring : Collect serial urine samples to measure MEHP and secondary metabolites (e.g., 5-OH-MEHP) .
  • Cohort design : Prioritize populations with occupational exposure (e.g., PVC manufacturing workers) or high consumer product use .

Regulatory and Compliance Considerations

Q. What are the implications of DEHP’s REACH and OSHA classifications for research protocols?

  • REACH : DEHP is listed as a Substance of Very High Concern (SVHC), requiring authorization for use in the EU .
  • OSHA : Mandates airborne concentration monitoring (PEL: 5 mg/m³) and hazard communication under 29 CFR 1910.1200 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
DEHP (Standard)
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
DEHP (Standard)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.